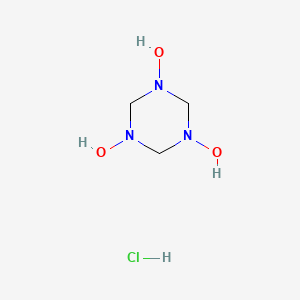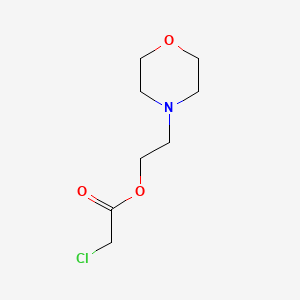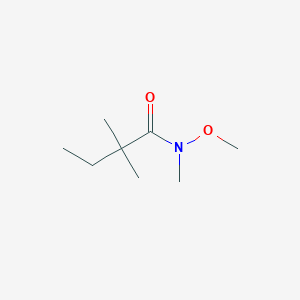![molecular formula C11H17FN2 B3147571 [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine CAS No. 626216-27-1](/img/structure/B3147571.png)
[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine
説明
“[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine” is a chemical compound with the CAS Number: 626216-27-1 . It has a molecular weight of 196.27 . The IUPAC name for this compound is N1- (2-fluorobenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17FN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups, including a dimethylamino group and a fluorophenyl group.Physical And Chemical Properties Analysis
“[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine” is a liquid at room temperature . It has a molecular weight of 196.27 .科学的研究の応用
Polymer Science and Nanotechnology : A study by Bütün, Armes, and Billingham (2001) focused on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This research demonstrated the synthesis of novel cationic diblock copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).
Material Chemistry : In the field of material chemistry, Lv et al. (2014) explored the use of a similar compound, [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, as an acceptor and cathode interfacial material in polymer solar cells. This compound demonstrated high electron mobility, suggesting potential applications in nano-structured organic solar cells (Lv et al., 2014).
Pharmaceutical Research : In pharmaceutical research, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, where 4-N-[2-(dimethylamino)ethyl]carboxamides exhibited potent cytotoxic properties against various cancer cell lines. This study highlighted the potential of these compounds in cancer therapy (Deady et al., 2003).
Environmental Chemistry : In environmental chemistry, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including compounds similar to [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine, in waste and surface water. This research is crucial for understanding the environmental impact of such compounds (Sacher, Lenz, & Brauch, 1997).
Neurology and Imaging : Shoghi-Jadid et al. (2002) used a derivative of [2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine, namely [18F]FDDNP, in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This study contributes significantly to the non-invasive diagnosis and treatment monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Safety And Hazards
The safety information available indicates that this compound is potentially hazardous. The hazard statements associated with it are H302, H314, and H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBXSNPURUNNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186164 | |
| Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine | |
CAS RN |
626216-27-1 | |
| Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(2-Fluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)




